4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide
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Overview
Description
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, an ethyl group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-N-propylbenzene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the sulfonamide group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-2-ethyl-N-propylbenzene-1-sulfonamide.
Scientific Research Applications
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Sulfonamide derivatives are explored for their potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-N-propylbenzene-1-sulfonamide
- 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide
- 4-Chloro-2-ethyl-N-propylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the bromine atom and the ethyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16BrNO2S |
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Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-7-13-16(14,15)11-6-5-10(12)8-9(11)4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
KSVJRWZBWMGYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)CC |
Origin of Product |
United States |
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